N-Boc-3-chlorobenzyl-glycine
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Overview
Description
N-Boc-3-chlorobenzyl-glycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-chlorobenzyl-glycine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to the stability and ease of removal of the Boc protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-3-chlorobenzyl-glycine typically involves the reaction of 3-chlorobenzyl-glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aqueous or anhydrous environment .
Industrial Production Methods
For industrial production, the process involves mixing a water solution of L-glycine and sodium hydrogen carbonate, followed by the addition of di-tert-butyl dicarbonate in batches. This method is cost-effective, simple, and yields high amounts of Boc-glycine .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-chlorobenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The Boc group is stable towards most oxidizing agents.
Reduction: The Boc group can be removed under reducing conditions.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 can be used.
Reduction: Reagents such as H2/Ni, Zn/HCl, and LiAlH4 are common.
Substitution: Acidic conditions using trifluoroacetic acid or HCl in methanol are typical.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
N-Boc-3-chlorobenzyl-glycine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-3-chlorobenzyl-glycine involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-hydroxybenzyl-glycine
- N-Boc-3-methylbenzyl-glycine
- N-Boc-3-fluorobenzyl-glycine
Uniqueness
N-Boc-3-chlorobenzyl-glycine is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further reactions .
Properties
Molecular Formula |
C14H18ClNO4 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
GKZRBPAFAKDTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)Cl)CC(=O)O |
Origin of Product |
United States |
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